3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
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Description
3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide have been synthesized and investigated for their anti-inflammatory activity. Such compounds have shown promising results in reducing inflammation with fewer gastrointestinal side effects compared to some traditional medications (Cong Ri-gang, 2007).
Inhibition of Carbonic Anhydrases
- Research on derivatives of 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, which are structurally similar to the compound , revealed their capability to inhibit several carbonic anhydrase isoenzymes. These findings are significant in the context of developing treatments for various diseases (C. Supuran et al., 2013).
Antimicrobial Properties
- Studies involving sulfamoyl moiety-bearing compounds have demonstrated their potential as antimicrobial agents. The structural components of these compounds, similar to this compound, play a crucial role in their effectiveness against bacteria and fungi (E. Darwish et al., 2014).
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15(2)17-7-9-18(10-8-17)23-22(25)21-20(13-14-28-21)29(26,27)24(4)19-11-5-16(3)6-12-19/h5-15H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERCCKJWYDSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.